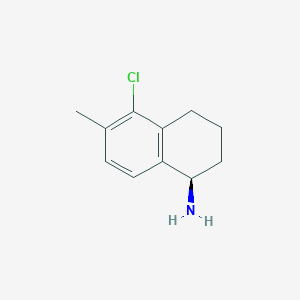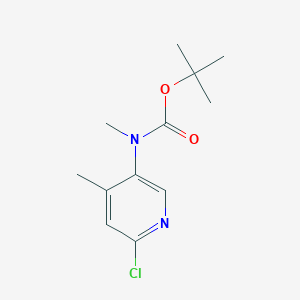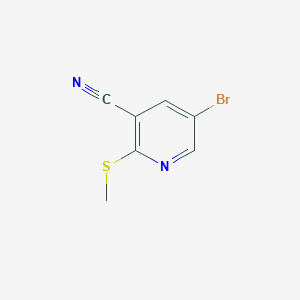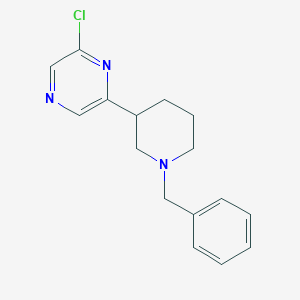![molecular formula C10H13F2N B13049298 (1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
(1R)-1-[4-(Difluoromethyl)phenyl]propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(Difluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Difluoromethyl)phenyl]propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Difluoromethyl)benzaldehyde and ®-1-phenyl-1-propanol.
Grignard Reaction: The first step involves the formation of a Grignard reagent from 4-(Difluoromethyl)benzaldehyde and magnesium in anhydrous ether.
Nucleophilic Addition: The Grignard reagent is then reacted with ®-1-phenyl-1-propanol to form the corresponding alcohol.
Amination: The final step involves the conversion of the alcohol to the amine using reagents such as ammonia or an amine source under reductive amination conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Materials Science: Incorporated into polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-(Difluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
(1R)-1-[4-(Trifluoromethyl)phenyl]propylamine: Similar structure but with a trifluoromethyl group, which may exhibit different chemical reactivity and biological activity.
(1R)-1-[4-(Methyl)phenyl]propylamine: Lacks the fluorine atoms, resulting in different pharmacokinetic properties.
Uniqueness: (1R)-1-[4-(Difluoromethyl)phenyl]propylamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound in the design of new drugs and materials with enhanced properties.
Propriétés
Formule moléculaire |
C10H13F2N |
|---|---|
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
(1R)-1-[4-(difluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-9(13)7-3-5-8(6-4-7)10(11)12/h3-6,9-10H,2,13H2,1H3/t9-/m1/s1 |
Clé InChI |
MXRFGRITGSIGFL-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](C1=CC=C(C=C1)C(F)F)N |
SMILES canonique |
CCC(C1=CC=C(C=C1)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate](/img/structure/B13049215.png)


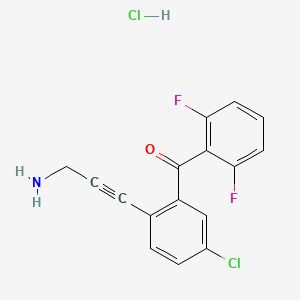

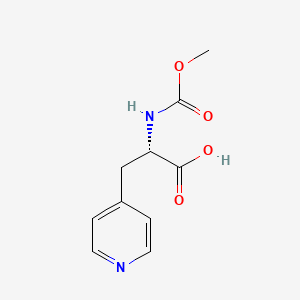
![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)


![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
